molecular formula C10H15NSi B8695809 (E)-1-phenyl-N-trimethylsilylmethanimine

(E)-1-phenyl-N-trimethylsilylmethanimine

Cat. No. B8695809
M. Wt: 177.32 g/mol
InChI Key: ATGAAABKKYCMRZ-UHFFFAOYSA-N
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Patent
US05705508

Procedure details

In 75 mL of anhydrous THF were added 17.29 mL (75 mmol) of hexamethyldisilazane and 30 mL (75 mmol) of N-butyllithium (2.5M in hexane) at 0° C. under nitrogen. After stirring for one hour, 7.65 mL (75 mmol) of benzaldehyde was added at room temperature, and the mixture was refluxed for 3 hours. Then, 9.52 mL (75 mmol) of freshly distilled trimethylsilyl chloride was added with a syringe. The mixture was refluxed for 2 hours. A white precipitate formed during this process. The reaction mixture was then cooled to room temperature and the liquid layer was transferred with a syringe to a distillation flask under nitrogen. The solvent was evaporated in vacuo, and the oily residue was distilled under reduced pressure (68° C./1 mm Hg) to give pure N-trimethylsilylbenzaldimine as a pale yellow oil (10.6 g, 80 %) having the identification data shown below:
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.29 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si](C)(C)C.[Li+].CCC[CH2-].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C[Si](Cl)(C)C>C1COCC1>[CH3:1][Si:2]([N:3]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([CH3:9])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
7.65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
17.29 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed during this process
CUSTOM
Type
CUSTOM
Details
the liquid layer was transferred with a syringe to a distillation flask under nitrogen
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the oily residue was distilled under reduced pressure (68° C./1 mm Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](C)(C)N=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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